molecular formula C20H17ClN6O2 B6509922 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide CAS No. 847383-68-0

2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide

Cat. No. B6509922
CAS RN: 847383-68-0
M. Wt: 408.8 g/mol
InChI Key: MLXFPTWJSSPROQ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds that have been studied for their diverse pharmacological activities . Triazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazolopyrimidines are generally synthesized using various methods. One common method involves the use of 1,3-dipolar cycloaddition reactions . The presence of a chlorophenyl group and a methylphenyl group suggests that these groups might have been introduced through a substitution reaction.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The amide group can participate in hydrolysis or condensation reactions .

Scientific Research Applications

Antifungal Activity

Triazole derivatives, including the commercially available drugs fluconazole and voriconazole , play a crucial role in antifungal therapy. These compounds inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and ultimately leading to fungal cell death. Researchers continue to explore novel triazole analogs for improved efficacy against fungal infections .

Anticancer Potential

Several triazole derivatives exhibit promising anticancer activity. For instance:

Antiepileptic and Antihypertensive Properties

Triazole-containing drugs, such as rufinamide (antiepileptic) and trapidil (antihypertensive), demonstrate diverse pharmacological activities. While our compound’s specific effects remain to be elucidated, its triazole moiety suggests potential in these therapeutic areas.

Mechanism of Action

Future Directions

Triazolopyrimidines are a promising class of compounds with diverse biological activities. Future research could focus on exploring the biological activity of this specific compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-13-4-2-3-5-16(13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXFPTWJSSPROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide

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